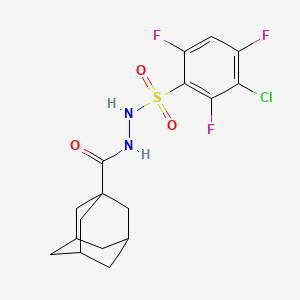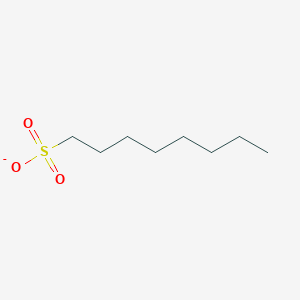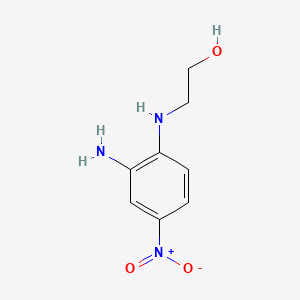
Propane triphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Propane triphosphonate can be synthesized through the reaction of a propargyl compound, such as propargyl alcohol, with hydrogen dialkylphosphite in the presence of an alkali metal . This reaction typically requires controlled conditions to ensure the proper formation of the triphosphonate structure.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any by-products or impurities.
化学反应分析
Types of Reactions
Propane triphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.
Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized propane derivatives.
科学研究应用
Propane triphosphonate has several scientific research applications:
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
作用机制
The mechanism of action of propane triphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphonic acid groups can bind to metal ions and other active sites, modulating the activity of these targets. This binding can lead to changes in the biochemical pathways, influencing processes such as bone resorption and enzyme activity .
相似化合物的比较
Similar Compounds
Similar compounds to propane triphosphonate include other phosphonates, such as:
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Nitrilotri(methylphosphonic acid): Used in various industrial applications, including as a chelating agent.
Uniqueness
This compound is unique due to its specific structure, which provides distinct chemical properties and reactivity
属性
CAS 编号 |
25404-72-2 |
|---|---|
分子式 |
C3H11O9P3 |
分子量 |
284.04 g/mol |
IUPAC 名称 |
1,3-diphosphonopropan-2-ylphosphonic acid |
InChI |
InChI=1S/C3H11O9P3/c4-13(5,6)1-3(15(10,11)12)2-14(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9)(H2,10,11,12) |
InChI 键 |
SXGRAKNNKBAFML-UHFFFAOYSA-N |
SMILES |
C(C(CP(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
规范 SMILES |
C(C(CP(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
同义词 |
propane triphosphonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1232030.png)
![4-Oxo-4-[5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)-2,3-dihydroindol-1-yl]butanoic acid](/img/structure/B1232034.png)
![4-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1-methyl-5-pyrrolo[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1232035.png)

![(4-Methylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone](/img/structure/B1232038.png)





